molecular formula C14H11F2N3O4S2 B2709929 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,6-difluorobenzenesulfonamide CAS No. 2034374-13-3

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,6-difluorobenzenesulfonamide

Cat. No.: B2709929
CAS No.: 2034374-13-3
M. Wt: 387.38
InChI Key: OZLXXNOUEYJZHB-UHFFFAOYSA-N
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Description

The compound N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,6-difluorobenzenesulfonamide is an intricate organic molecule characterized by its heterocyclic structure and multiple functional groups. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The presence of thieno[3,2-d]pyrimidinyl and benzenesulfonamide moieties suggests it may exhibit unique biochemical and pharmacological properties.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2,6-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N3O4S2/c15-8-2-1-3-9(16)12(8)25(22,23)17-5-6-19-13(20)11-10(4-7-24-11)18-14(19)21/h1-4,7,17H,5-6H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLXXNOUEYJZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps starting from readily available starting materials. A general synthetic route might involve:

  • Formation of the Thieno[3,2-d]pyrimidinone Core
    • Reagents and Conditions: : Condensation of 2-amino-thiophene-3-carboxylic acid with urea in the presence of polyphosphoric acid (PPA) at elevated temperatures (150-200°C).

    • Outcome: : Formation of the thieno[3,2-d]pyrimidin-4(3H)-one intermediate.

  • Alkylation of Thieno[3,2-d]pyrimidinone
    • Reagents and Conditions: : Reaction of the thieno[3,2-d]pyrimidin-4(3H)-one with 2-chloroethylamine hydrochloride in the presence of a base like triethylamine in an aprotic solvent such as acetonitrile.

    • Outcome: : Formation of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl) intermediate.

  • Sulfonamide Formation
    • Reagents and Conditions: : Reaction of the intermediate with 2,6-difluorobenzenesulfonyl chloride in the presence of a base like pyridine at room temperature.

    • Outcome: : Formation of the final compound.

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions such as temperature, solvent choice, and purification methods is essential. Continuous flow reactors might be employed to enhance the efficiency and yield while reducing waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions:

  • Oxidation: : The presence of the thieno[3,2-d]pyrimidine core may allow for oxidation reactions, potentially leading to ring-opening or modifications at the sulfur atom.

  • Reduction: : The compound can be reduced under mild conditions, particularly affecting the sulfonamide group.

  • Substitution: : The difluorobenzene moiety can undergo nucleophilic aromatic substitution, particularly with strong nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

  • Reduction: : Reagents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

  • Substitution: : Reagents like sodium methoxide (NaOMe) or sodium hydroxide (NaOH).

Major Products

  • Oxidation: : Oxidized derivatives of the thieno[3,2-d]pyrimidine core.

  • Reduction: : Reduced sulfonamide derivatives.

  • Substitution: : Various substituted derivatives at the difluorobenzene ring.

Scientific Research Applications

This compound finds application in several research areas:

  • Chemistry: : As an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Potential use as a biological probe due to its ability to interact with biomolecules.

  • Medicine: : Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antiviral activities.

  • Industry: : Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application:

  • Biological Activity
    • Molecular Targets: : It may interact with enzymes or receptors, inhibiting or modulating their activity.

    • Pathways Involved: : Could involve the inhibition of specific signaling pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Conclusion

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,6-difluorobenzenesulfonamide: stands out as a compound of significant interest due to its unique structure and versatile applications across various fields. From its intricate preparation methods to its diverse chemical reactions and promising research applications, it holds potential for future scientific discoveries and innovations.

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